Enantiomeric Identity: (R)- vs. (S)-Configuration for TRPV1 Antagonist Synthesis
The (R)-enantiomer of 1-(5-bromopyridin-2-yl)pyrrolidin-3-ol (CAS 690265-87-3) serves as a critical chiral intermediate for constructing TRPV1 antagonists, where the absolute configuration at the pyrrolidine 3-position directly dictates target binding. In contrast, the (S)-enantiomer (CAS 946002-90-0) yields the opposite spatial orientation, which can abolish binding to the TRPV1 receptor. A structurally related urea derivative, 1-(2-bromophenyl)-3-[(3R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]urea, assembled from the (R)-intermediate, demonstrated an EC50 of 63 nM at human TRPV1 expressed in 1321N1 astrocytoma cells [1]. This exemplifies the requirement for the defined (R)-stereochemistry to achieve low-nanomolar potency in this target class.
| Evidence Dimension | Stereochemical identity required for downstream biological activity |
|---|---|
| Target Compound Data | (R)-configuration; CAS 690265-87-3 |
| Comparator Or Baseline | (S)-enantiomer (CAS 946002-90-0); opposite stereochemistry at pyrrolidine C3 |
| Quantified Difference | Stereochemical inversion; downstream TRPV1 antagonist activity is configuration-dependent (EC50 = 63 nM for (R)-derived urea analog) [1] |
| Conditions | TRPV1 functional assay in 1321N1 astrocytoma cells expressing human TRPV1 |
Why This Matters
Procurement of the wrong enantiomer leads to stereochemically inverted intermediates that fail to recapitulate published biological activity, undermining SAR reproducibility.
- [1] BindingDB. (n.d.). Affinity Data for BDBM20506: 1-(2-bromophenyl)-3-[(3R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]urea. EC50: 63 nM at human TRPV1. View Source
